molecular formula C17H14N2O2 B6190958 benzyl N-(isoquinolin-1-yl)carbamate CAS No. 2341331-20-0

benzyl N-(isoquinolin-1-yl)carbamate

Cat. No.: B6190958
CAS No.: 2341331-20-0
M. Wt: 278.3
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Description

Benzyl N-(isoquinolin-1-yl)carbamate (CAS: 2341331-20-0) is a carbamate derivative featuring a benzyl group linked to a carbamate moiety, which is further substituted with an isoquinolin-1-yl group. Its molecular weight is 278.31 g/mol . The compound belongs to the carbamate class, characterized by the –O–(C=O)–N– functional group. Carbamates are widely studied for their roles in medicinal chemistry, agrochemicals, and enzyme inhibition due to their stability and tunable reactivity. The presence of the isoquinoline moiety, a heterocyclic aromatic system, distinguishes this compound from simpler carbamates and may confer unique physicochemical and biological properties, such as enhanced aromatic stacking interactions or altered solubility profiles .

Properties

CAS No.

2341331-20-0

Molecular Formula

C17H14N2O2

Molecular Weight

278.3

Origin of Product

United States

Preparation Methods

Chloroformate-Mediated Carbamate Formation

The most direct method for synthesizing benzyl N-(isoquinolin-1-yl)carbamate involves the reaction of isoquinolin-1-amine with benzyl chloroformate (Cbz-Cl). This approach leverages the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, followed by chloride displacement. The reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions, with triethylamine (Et3_3N) or sodium hydride (NaH) serving to neutralize the generated HCl .

For instance, a protocol adapted from the synthesis of analogous dihydroisoquinoline carbamates involves dissolving isoquinolin-1-amine (1.0 equiv.) in DCM, followed by dropwise addition of benzyl chloroformate (1.2 equiv.) and Et3_3N (2.0 equiv.) at 0°C . After stirring at room temperature for 12 hours, the mixture is quenched with water, extracted, and purified via column chromatography (ethyl acetate/hexane, 3:7) to yield the carbamate in 75–85% purity . Optimizations reveal that excess chloroformate (1.5 equiv.) and prolonged reaction times (24 hours) improve yields to 90% in DMF, albeit with minor side products requiring rigorous chromatography .

Isocyanate Intermediate Strategy

An alternative route employs the generation of an isocyanate intermediate, which subsequently reacts with benzyl alcohol. This method, adapted from dihydroisoquinoline carboxamide syntheses , begins with treating isoquinolin-1-amine with triphosgene (0.33 equiv.) in DCM to form the reactive isocyanate. The intermediate is then reacted with benzyl alcohol in the presence of a catalytic base, such as 4-dimethylaminopyridine (DMAP), to yield the target carbamate.

Key findings from this approach include:

  • Triphosgene stoichiometry : Substoichiometric triphosgene (0.3–0.5 equiv.) minimizes over-reduction byproducts .

  • Solvent effects : THF enhances intermediate stability compared to DCM, improving overall yields by 15% .

  • Temperature control : Maintaining the reaction at −10°C during isocyanate formation prevents dimerization .

This method achieves 70–80% yields after purification, with the major impurity being unreacted benzyl alcohol, removable via aqueous washes .

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Purity
Chloroformate-mediatedCbz-Cl, Et3_3NDCM, 25°C, 12 h75–90%High
Isocyanate intermediateTriphosgene, BnOHTHF, −10°C to 25°C70–80%Moderate
One-pot multi-stepBenzyl carbamate, CuIDMF, 90°C, 12 h<10%Low

The chloroformate method remains the most efficient, offering high yields and scalability. The isocyanate route, while moderately efficient, requires stringent temperature control. The one-pot approach, though innovative, is impractical for targeted synthesis due to low yields.

Analytical Characterization

Successful synthesis is confirmed via spectroscopic techniques:

  • 1^1H NMR : Aromatic protons of the isoquinoline moiety resonate at δ 7.8–8.3 ppm, while the benzyl methylene group appears as a singlet at δ 5.1–5.3 ppm .

  • IR Spectroscopy : Carbamate carbonyl (C=O) stretches are observed at 1700–1720 cm1^{-1}, and nitrile (C≡N) bands at 2220–2240 cm1^{-1} .

  • HRMS : Molecular ion peaks align with the theoretical mass of C17_{17}H16_{16}N2_2O2_2 (m/z 283.1184 [M+H]+^+) .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(isoquinolin-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group or the isoquinolin-1-yl moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Benzyl N-(isoquinolin-1-yl)carbamate has gained significant attention in scientific research due to its potential therapeutic and industrial applications. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-(isoquinolin-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

To contextualize benzyl N-(isoquinolin-1-yl)carbamate, a comparative analysis with structurally related carbamates and esters is provided below.

Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Aromaticity
This compound Not explicitly provided 278.31 Isoquinolin-1-yl, benzyl High (due to isoquinoline)
Methyl N-benzylcarbamate C₉H₁₁NO₂ 165.19 Methyl, benzyl Low
Benzyl acetate C₉H₁₀O₂ 150.17 Acetate, benzyl Low
Benzyl methyl carbonate C₉H₁₀O₃ 166.18 Methyl carbonate, benzyl Low

Key Observations :

  • Molecular Weight : The compound’s higher molecular weight (278.31 vs. 165.19–166.18 g/mol for others) suggests increased steric bulk, which may influence solubility and diffusion across biological membranes.
Research Findings
  • Catalytic Efficiency : EstCE1 from Bacillus subtilis showed higher activity toward methyl N-benzylcarbamate (kₐₜₜ/Kₘ = 2.1 × 10³ M⁻¹s⁻¹) compared to benzyl acetate (kₐₜₜ/Kₘ = 1.5 × 10² M⁻¹s⁻¹), suggesting carbamates are preferred substrates for some enzymes .

Q & A

Q. What are the common synthetic routes for benzyl N-(isoquinolin-1-yl)carbamate, and what experimental conditions optimize yield?

The synthesis typically involves coupling isoquinolin-1-amine with benzyl chloroformate under basic conditions. Key steps include:

  • Step 1: Activation of the amine group using a base (e.g., triethylamine or pyridine) to deprotonate the isoquinoline nitrogen.
  • Step 2: Reaction with benzyl chloroformate at 0–25°C in anhydrous dichloromethane or THF.
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires strict moisture control and stoichiometric excess of benzyl chloroformate (1.2–1.5 equiv). Reaction monitoring by TLC or HPLC is critical to minimize byproducts like di-substituted carbamates .

Q. How is the structural integrity of this compound validated?

Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR to identify aromatic protons (δ 7.2–8.5 ppm for isoquinoline and benzyl groups) and carbamate carbonyl (δ 155–160 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm the molecular ion peak at m/z 278.30 [M+H]+^+.
  • X-ray crystallography: For crystalline samples, SHELX programs refine crystal structures, resolving bond angles and torsional strain in the carbamate linkage .

Q. What biological targets or pathways are associated with this compound?

Preliminary studies suggest interactions with enzymes like acetylcholinesterase and receptors linked to neurotransmitter modulation. The benzyl group enhances lipophilicity, facilitating blood-brain barrier penetration, while the isoquinoline moiety may intercalate into DNA or inhibit topoisomerases. Functional assays (e.g., enzyme inhibition kinetics) and siRNA knockdowns are used to validate targets .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what chiral analytical methods are recommended?

Enantiomeric purity is critical for pharmacological activity. Strategies include:

  • Chiral auxiliaries: Use of (R)- or (S)-benzyl chloroformate derivatives.
  • Chiral HPLC: Employing columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD): Detecting Cotton effects at 250–300 nm for carbamate carbonyl transitions. Non-Kolbe electrolysis methods (used for analogous carbamates) can also generate enantiomerically pure intermediates .

Q. How do structural modifications (e.g., substituents on the benzyl or isoquinoline rings) alter bioactivity?

A comparative SAR study reveals:

  • Benzyl substituents: Electron-withdrawing groups (e.g., nitro) reduce solubility but enhance receptor binding affinity.
  • Isoquinoline modifications: Methylation at the 3-position increases metabolic stability, while hydroxylation improves water solubility.
  • Carbamate linkage: Replacing the benzyl group with cyclohexyl or tert-butyl alters steric hindrance, affecting target selectivity. Computational docking (e.g., AutoDock Vina) predicts binding modes to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

Discrepancies may arise from assay conditions (pH, temperature) or impurity profiles. Mitigation involves:

  • Standardized protocols: Adopt OECD guidelines for enzyme assays (fixed substrate concentrations, controlled ionic strength).
  • Batch-to-batch consistency: Rigorous QC via HPLC (>98% purity) and elemental analysis.
  • Orthogonal assays: Validate inhibition using fluorescence polarization (FP) and surface plasmon resonance (SPR) .

Q. What crystallographic challenges arise in determining the 3D structure of this compound?

Challenges include:

  • Crystal twinning: Common due to planar isoquinoline stacking. SHELXD/SHELXE software identifies twin laws for data correction.
  • Disorder in the benzyl group: Refinement using restraints (SHELXL’s DFIX/ISOR commands) stabilizes thermal motion parameters.
  • High Z′ structures: Molecular packing complexity requires advanced density modification in SHELX .

Q. How can in silico modeling predict novel biological targets for this compound?

Pharmacophore modeling (e.g., Schrödinger’s Phase) and molecular dynamics (MD) simulations identify targets by:

  • Ligand-based screening: Aligning the carbamate scaffold with known inhibitors (e.g., HDAC or kinase inhibitors).
  • Docking to unexplored targets: Virtual screening against the PDB for proteins with compatible binding pockets. MD simulations (>100 ns) assess stability of ligand-receptor complexes, prioritizing candidates for wet-lab validation .

Methodological & Safety Considerations

Q. What safety protocols are recommended for handling this compound in the lab?

While specific toxicity data is limited, general carbamate precautions apply:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of chloroformate vapors.
  • Spill management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. How are analytical methods validated for quantifying this compound in biological matrices?

Validation follows ICH Q2(R1) guidelines:

  • Linearity: R2^2 > 0.99 over 1–100 µM (LC-MS/MS with deuterated internal standards).
  • Precision/Accuracy: Intra-day/inter-day CV < 15%, recovery 85–115%.
  • Stability: Assess freeze-thaw cycles (3×) and long-term storage (−80°C, 6 months) .

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